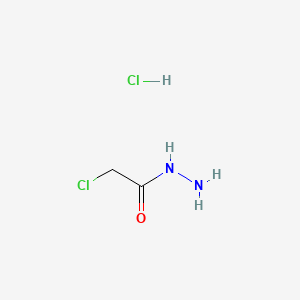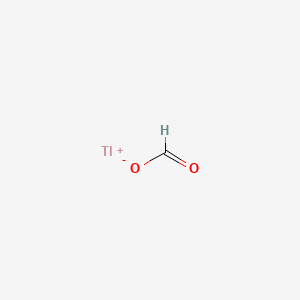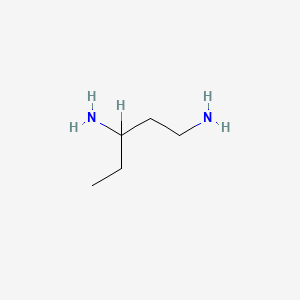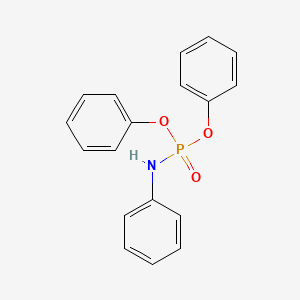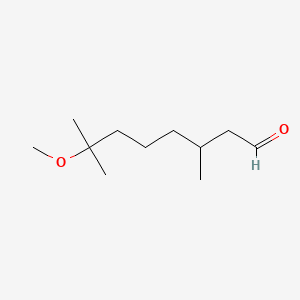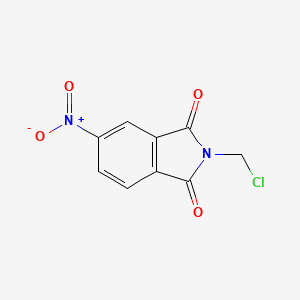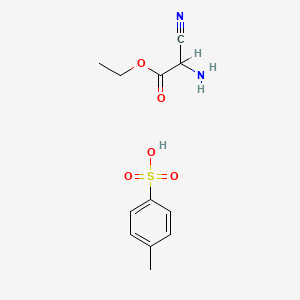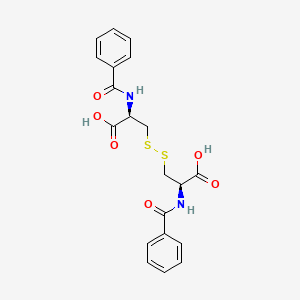
N,N'-Dibenzoyl-L-Cystein
Übersicht
Beschreibung
“N,N’-Dibenzoyl-L-cystine” is a chiral molecule . It is a cysteine derivative and consists of two amide groups and two carboxyl groups . Its molecular formula is C20H20N2O6S2 .
Synthesis Analysis
“N,N’-Dibenzoyl-L-cystine” is synthesized by the asymmetric synthesis of a racemic mixture of N,N’-dibenzoyl-D-cysteine . It has been used as a reactant in the synthesis of integrin antagonists, the dissipative self-assembly of molecular gelators using chemical fuel, the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts, and the analysis for use as metallo-β-lactamase inhibitors .Molecular Structure Analysis
The supramolecular structure of “N,N’-Dibenzoyl-L-cystine” is due to the hydrogen bonding interactions . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .Chemical Reactions Analysis
“N,N’-Dibenzoyl-L-cystine” has been involved in various chemical reactions such as the synthesis of integrin antagonists, dissipative self-assembly of molecular gelators using chemical fuel, synthesis of crosslinkable hydrogel for proliferation of encapsulated human derm fibroblasts, and analysis for use as metallo-β-lactamase inhibitors .Physical and Chemical Properties Analysis
“N,N’-Dibenzoyl-L-cystine” has a density of 1.5±0.1 g/cm3, a boiling point of 691.6±55.0 °C at 760 mmHg, and a flash point of 372.1±31.5 °C . Its molar refractivity is 115.3±0.3 cm3, and it has 8 H bond acceptors, 4 H bond donors, and 10 freely rotating bonds . Its molecular weight is 448.51 .Wissenschaftliche Forschungsanwendungen
pH-/Thermo-responsive Hydrogele
N,N’-Dibenzoyl-L-Cystein: (DBC) wurde verwendet, um pH- und temperaturabhängige Hydrogele zu erzeugen . Diese Hydrogele weisen bemerkenswerte Eigenschaften auf, wie z. B. hervorragende mechanische Festigkeit, Thermoreversibilität und pH-abhängiges Verhalten. Die Fähigkeit von DBC, Hydrogele zu bilden, beruht auf seiner Löslichkeit in NaOH-Lösung und der anschließenden Selbstassemblierung zu einem Gel bei Einstellung des pH-Werts mit HCl. Die Struktur der Hydrogele ist durch starke intermolekulare Wasserstoffbrückenbindungen und π-π-Stapelwechselwirkungen gekennzeichnet, die für ihre Reaktion auf Umweltreize entscheidend sind.
Kontrollierte Arzneistoff-Abgabesysteme
Das Freisetzungsverhalten von Salicylsäure aus DBC-Hydrogelen wurde untersucht, was das Potenzial für Anwendungen in der kontrollierten Arzneistoffabgabe zeigt . Das Freisetzungsverhältnis von Salicylsäure kann durch Anpassung der Konzentrationen von DBC und dem Medikament sowie des pH-Werts des umgebenden Mediums manipuliert werden. Dies deutet darauf hin, dass DBC-Hydrogele für spezifische Freisetzungsprofile von Medikamenten maßgeschneidert werden könnten, was sie für kontrollierte Arzneistoff-Abgabesysteme geeignet macht.
Synthese von Integrin-Antagonisten
DBC ist an der Synthese von Integrin-Antagonisten beteiligt . Integrine sind wichtige Proteine, die die Zellhaftung und Signaltransduktion vermitteln. Antagonisten von Integrinen haben therapeutisches Potenzial bei der Behandlung verschiedener Krankheiten, darunter Krebs und Thrombose, indem sie Integrin-vermittelte Zellprozesse hemmen.
Selbstassemblierung von molekularen Gelatoren
Die Verbindung wurde bei der dissipativen Selbstassemblierung von molekularen Gelatoren unter Verwendung von chemischem Brennstoff eingesetzt . Dieser Prozess beinhaltet die Bildung komplexer Strukturen aus einfachen Molekülen, angetrieben durch chemische Reaktionen. Die selbstassemblierten Strukturen haben potenzielle Anwendungen bei der Herstellung neuer Materialien mit einzigartigen Eigenschaften.
Synthese von vernetzbaren Hydrogelen
DBC trägt zur Synthese von vernetzbaren Hydrogelen bei, die das Wachstum von eingekapselten menschlichen dermalen Fibroblasten unterstützen . Diese Hydrogele können in der Gewebezüchtung und regenerativen Medizin eingesetzt werden und dienen als Gerüst für das Zellwachstum und die Gewebsbildung.
Metallo-β-Lactamase-Inhibitoren
Forschungen wurden zur Verwendung von DBC als Inhibitor für Metallo-β-Lactamase durchgeführt . Diese Enzyme sind für die Antibiotikaresistenz in Bakterien verantwortlich, und Inhibitoren wie DBC könnten eine Rolle bei der Bekämpfung von Antibiotikaresistenzen spielen.
Amplifizierung von bifunktionalen Disulfid-Liganden
DBC wird auch zur Amplifizierung von bifunktionalen Disulfid-Liganden für Calmodulin verwendet . Calmodulin ist ein calciumbindendes Botenprotein, das an vielen zellulären Prozessen beteiligt ist. Durch die Amplifizierung von Liganden, die mit Calmodulin interagieren, können Forscher die Rolle des Proteins in verschiedenen biologischen Signalwegen untersuchen.
Safety and Hazards
Wirkmechanismus
Target of Action
N,N’-Dibenzoyl-L-cystine (DBC) is a complex molecule that has been found to interact with various targets in the body. It has been involved in the synthesis of integrin antagonists, the formation of molecular gelators using chemical fuel, and the synthesis of crosslinkable hydrogel for the proliferation of encapsulated human derm fibroblasts
Mode of Action
The mode of action of N,N’-Dibenzoyl-L-cystine involves its ability to form a pH-/thermo-responsive hydrogel . This hydrogel is formed by the self-assembly of DBC in a basic aqueous solution, which is achieved by adjusting the pH value . The gelators are self-assembled via strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .
Biochemical Pathways
It is known that dbc can be involved in the synthesis of integrin antagonists, which play a role in cell adhesion and signal transduction pathways .
Pharmacokinetics
It is known that dbc forms a hydrogel that exhibits excellent mechanical properties, thermo-reversibility, and ph-responsive properties .
Result of Action
The result of N,N’-Dibenzoyl-L-cystine’s action is the formation of a pH-/thermo-responsive hydrogel . This hydrogel exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties . In addition, the release behavior of salicylic acid (SA) molecules from the DBC gel has been investigated, showing that the release ratio in phosphate buffer solution (PBS, pH = 4.0) reaches 58.02% .
Action Environment
The action of N,N’-Dibenzoyl-L-cystine is influenced by environmental factors such as pH and temperature . DBC is readily soluble in NaOH solution at room temperature, and the self-assembled hydrogels are obtained by adjusting the basic DBC aqueous solution with HCl to achieve a given pH value . When NaOH is added to the hydrogel (pH > 9.4), it becomes a sol again .
Biochemische Analyse
Biochemical Properties
N,N’-Dibenzoyl-L-cystine plays a significant role in biochemical reactions. It is involved in the synthesis of integrin antagonists, which are proteins that mediate the attachment between a cell and its surroundings . It also participates in the dissipative self-assembly of molecular gelators using chemical fuel . The nature of these interactions is primarily through strong intermolecular hydrogen bonds linking neighboring amide and carboxyl groups, π–π stacking interactions for aromatic rings, and hydrogen bonds between water molecules .
Cellular Effects
The effects of N,N’-Dibenzoyl-L-cystine on cells and cellular processes are primarily observed in its role in the synthesis of crosslinkable hydrogels for the proliferation of encapsulated human derm fibroblasts . This suggests that N,N’-Dibenzoyl-L-cystine may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of N,N’-Dibenzoyl-L-cystine involves its interaction with biomolecules through binding interactions. It is known to participate in the amplification of bifunctional disulfide ligands for calmodulin . This suggests that N,N’-Dibenzoyl-L-cystine may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, N,N’-Dibenzoyl-L-cystine exhibits excellent mechanical properties, thermo-reversibility, and pH-responsive properties . It is readily soluble in NaOH solution at room temperature, and the self-assembled hydrogels are obtained by adjusting the basic N,N’-Dibenzoyl-L-cystine aqueous solution with HCl to achieve a given pH value .
Metabolic Pathways
Given its role in the synthesis of integrin antagonists and the formation of molecular gels, it is likely that it interacts with enzymes or cofactors in these processes .
Eigenschaften
IUPAC Name |
(2R)-2-benzamido-3-[[(2R)-2-benzamido-2-carboxyethyl]disulfanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O6S2/c23-17(13-7-3-1-4-8-13)21-15(19(25)26)11-29-30-12-16(20(27)28)22-18(24)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2,(H,21,23)(H,22,24)(H,25,26)(H,27,28)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUTXMPQWQSOAIY-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CSSCC(C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25129-20-8 | |
| Record name | N,N′-Dibenzoyl-L-cystine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25129-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N'-dibenzoyl-L-cystine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.385 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



